6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine
Description
Properties
CAS No. |
298684-59-0 |
|---|---|
Molecular Formula |
C10H4ClF3N4 |
Molecular Weight |
272.61 g/mol |
IUPAC Name |
6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C10H4ClF3N4/c11-7-5-3-1-2-4-6(5)8-15-16-9(10(12,13)14)18(8)17-7/h1-4H |
InChI Key |
ZYOXLJFCXRKLEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3N=C2Cl)C(F)(F)F |
solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The synthesis of 6-chloro-3-(4-(trifluoromethyl)phenyl)-[1,triazolo[3,4-a]phthalazine (Compound 6h) begins with 6-chlorophthalazin-3-amine (Compound 4) and 4-(trifluoromethyl)benzoic acid (5h). The choice of POCl₃ as a cyclizing agent is critical due to its dual role as a solvent and a dehydrating agent, facilitating the formation of the triazole ring.
Synthetic Procedure
-
Reaction Setup : A mixture of Compound 4 (0.1 mmol) and 4-(trifluoromethyl)benzoic acid (0.15 mmol) in POCl₃ (5 mL) is refluxed at 110°C for 7 hours.
-
Workup : The reaction mixture is concentrated under reduced pressure, quenched with ice, and neutralized with aqueous sodium bicarbonate.
-
Isolation : The precipitate is filtered, washed with water, and dried under vacuum to yield a white solid.
Table 1: Physicochemical Properties of Compound 6h
| Property | Value |
|---|---|
| Yield | 75% |
| Melting Point | 168–169.2°C |
| Appearance | White Solid |
| Molecular Formula | C₁₇H₉ClF₃N₃ |
Mechanistic Insights
The reaction proceeds via initial activation of the carboxylic acid by POCl₃, forming an acyl chloride intermediate. Nucleophilic attack by the phthalazine amine group generates a tetrahedral intermediate, which undergoes cyclodehydration to form the triazole ring. The trifluoromethyl group remains intact due to its stability under acidic conditions.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) : Signals at δ 7.9–8.4 ppm correspond to aromatic protons of the phthalazine and trifluoromethylphenyl groups. The absence of amine protons confirms cyclization.
-
¹³C NMR (100 MHz, CDCl₃) : Peaks at δ 124.3 ppm (q, J = 272 Hz) verify the trifluoromethyl carbon. Aromatic carbons resonate between δ 120–156 ppm.
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (EI-MS)
The molecular ion peak at m/z 348 [M⁺] and a 3:1 isotopic ratio for [M+2] confirm the presence of a single chlorine atom.
Alternative Synthetic Strategies
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling could theoretically introduce the trifluoromethyl group post-cyclization. However, the current literature lacks examples of this approach for triazolo[3,4-a]phthalazines.
Optimization and Challenges
Reaction Time and Temperature
Prolonged reflux (>7 hours) or higher temperatures (>110°C) lead to decomposition, reducing yields. Optimal conditions balance ring closure and substrate stability.
Solvent and Stoichiometry
POCl₃ serves as both solvent and reagent. Excess benzoic acid (1.5 equiv) ensures complete conversion of the amine intermediate.
Comparative Analysis of Methods
The POCl₃-mediated route remains the most efficient, with a 75% yield and straightforward purification. MCRs, though versatile, require extensive optimization for phthalazine systems .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications at Position 3: Trifluoromethyl vs. Other Substituents
Substituents at position 3 significantly influence biological activity:
Key Insight : The -CF₃ group in 14a offers superior electronic effects and stability compared to alkyl or aryl substituents, which may enhance target binding (e.g., bromodomains) .
Modifications at Position 6: Chloro vs. Functional Groups
Position 6 is critical for pharmacological activity:
Key Insight: Chloro at position 6 is associated with anticancer activity, while phenoxy-carboxamide or piperazine groups diversify applications (e.g., anti-inflammatory or inotropic effects) .
Core Heterocyclic Variations: Triazolo vs. Tetrazolo
Replacing the triazolo core with tetrazolo alters activity:
Key Insight : The triazolo core is versatile for anticancer applications, while tetrazolo derivatives excel in cardiovascular therapies .
Pharmacological Activity Comparison
Anticancer Activity
Key Insight : 14a and piperazine derivatives show potent cytotoxicity, but via distinct mechanisms (bromodomain vs. Topo II inhibition).
Anti-inflammatory Activity
| Compound | NF-κB Inhibition (%) | Toxicity Profile | Reference |
|---|---|---|---|
| 6i (3-Tolyloxy-carboxamide) | 85% (vs. 80% reference) | Low cellular toxicity | |
| 14a | Not reported | N/A | N/A |
Key Insight : Carboxamide derivatives at position 6 outperform 14a in anti-inflammatory applications .
Anticonvulsant Activity
| Compound | MES-Induced Seizure Model | Efficacy vs. Carbamazepine | Reference |
|---|---|---|---|
| 4b (5,6-Dihydro derivative) | ED₅₀ = 18 mg/kg | 1.5x more potent | |
| 14a | Not tested | N/A | N/A |
Key Insight : Saturation of the phthalazine ring (5,6-dihydro) enhances anticonvulsant effects .
Biological Activity
6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound with the molecular formula C10H4ClF3N4. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections provide a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and comparisons with similar compounds.
The synthesis of 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine typically involves the reaction of precursors such as 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H4ClF3N4 |
| Molecular Weight | 272.61 g/mol |
| IUPAC Name | 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazine |
| CAS Number | 298684-59-0 |
| Solubility | 6.2 µg/mL (pH 7.4) |
Antimicrobial Activity
Research indicates that 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, it has shown promising results against Cryptosporidium parvum, with an effective concentration (EC50) of approximately 0.17 μM .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by modulating key biochemical pathways and interacting with specific molecular targets. The exact mechanisms are still under investigation but may involve binding to enzymes or receptors that play critical roles in cancer progression .
Structure-Activity Relationships (SAR)
Understanding the SAR of 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine is crucial for optimizing its biological activity. Modifications to the triazole ring and substituents can significantly impact potency and selectivity. For example:
- Trifluoromethyl Group: This group enhances lipophilicity and may improve cellular uptake.
- Chlorine Substitution: The presence of chlorine may influence the compound's interaction with biological targets.
A comparative analysis with similar compounds reveals that variations in substituents lead to differing biological activities. For instance:
| Compound | EC50 (μM) | Notes |
|---|---|---|
| 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine | 0.17 | Effective against C. parvum |
| 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]-phthalazine | 2.1 | Modestly potent |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- In Vivo Efficacy: In animal models of C. parvum infection, compounds based on triazolopyridazine frameworks demonstrated significant therapeutic effects .
- Cardiotoxicity Assessment: Studies assessing cardiotoxicity via hERG channel inhibition showed that while some analogs exhibit potential cardiotoxic effects at higher concentrations (10 μM), modifications can improve selectivity and reduce toxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of hydrazine derivatives with appropriate carbonyl precursors. For example, 1-chloro-4-hydrazinylphthalazine reacts with trifluoroacetic acid derivatives under reflux conditions in propanoic acid to yield the triazolo-phthalazine core . Catalytic dehydrogenative cyclization of hydrazones (formed from aromatic aldehydes and hydrazine derivatives) is another route, with yields improved by optimizing solvent polarity and reaction time (e.g., methanol/benzene reflux) . Nano-Bi₂O₃ catalysts can enhance reaction efficiency under aqueous conditions, reducing side products .
- Optimization : Key parameters include temperature control (reflux at 80–100°C), stoichiometric ratios (1:1.2 for hydrazide to imidoyl chloride), and purification via column chromatography (DCM:MeOH gradients) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- IR Spectroscopy : Identifies C=N stretching vibrations (~1615–1650 cm⁻¹) and NH bands (~3400–3600 cm⁻¹) in intermediates .
- ¹H-NMR : Aromatic proton signals (δ7.16–9.00 ppm) and deuteratable NH singlets (δ10.52–10.90 ppm) confirm hydrazone intermediates .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N percentages .
Q. What in vitro assays evaluate the anticonvulsant potential of triazolophthalazine derivatives?
- Methods :
- Maximal Electroshock (MES) Test : Measures seizure suppression in rodent models; derivatives like 6-(4-chlorobenzyloxy)-triazolophthalazine show ED₅₀ values as low as 6.8 mg/kg .
- Rotarod Neurotoxicity Test : Assesses motor coordination deficits; compounds with protective indices (PI = TD₅₀/ED₅₀) >10 are prioritized for further study .
Advanced Research Questions
Q. How can molecular docking predict VEGFR-2 inhibitory activity?
- Approach :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Target : Align compounds with the ATP-binding pocket of VEGFR-2 (PDB ID: 4ASD).
- Key Interactions : Hydrogen bonds with Cys919, π-π stacking with Phe1047, and hydrophobic contacts with Leu840/Val848 .
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
- Case Study : Derivatives active in MES assays (e.g., ED₅₀ <10 mg/kg) may fail in vivo due to poor bioavailability or metabolic instability .
- Strategies :
- ADMET Profiling : Use SwissADME to predict permeability (e.g., logP >3 reduces aqueous solubility).
- Prodrug Design : Introduce ester groups (e.g., 6-alkoxy derivatives) to enhance absorption .
- Pharmacokinetic Studies : Monitor plasma half-life (t₁/₂) and brain penetration via LC-MS .
Q. How do substituents at the 3- and 6-positions influence pharmacological activity?
- Structure-Activity Relationships (SAR) :
| Position | Substituent | Activity (IC₅₀/ED₅₀) | Key Reference |
|---|---|---|---|
| 3- | Trifluoromethyl | VEGFR-2: 0.1 µM | |
| 6- | Chloro | Anticonvulsant: 6.8 mg/kg | |
| 3- | Ethyl | VEGFR-2: 0.28 µM |
- Mechanistic Insight :
- 3-Position : Electron-withdrawing groups (e.g., CF₃) enhance kinase inhibition by stabilizing π-cation interactions .
- 6-Position : Chloro substituents improve anticonvulsant activity by increasing lipophilicity and blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do some triazolophthalazines show inactivity in specific bioassays despite structural similarity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
